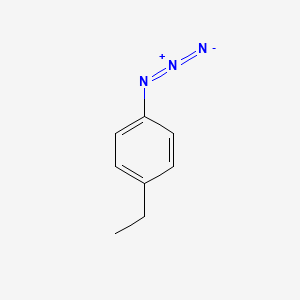

1-叠氮-4-乙基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Azido-4-ethylbenzene is a chemical compound with the molecular formula C8H9N3 . It is related to 1-Azido-3-ethynylbenzene .

Synthesis Analysis

1-Azido-4-ethylbenzene can be synthesized by reacting 1-bromo-3-ethylbenzene with sodium azide in an organic solvent such as dimethylformamide. This reaction yields the desired compound and sodium bromide as a byproduct.Molecular Structure Analysis

The molecular structure of 1-Azido-4-ethylbenzene can be determined using methods such as GC-MS and NMR spectroscopy.Chemical Reactions Analysis

Organic azides, such as 1-Azido-4-ethylbenzene, have been used in various applications, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .Physical And Chemical Properties Analysis

1-Azido-4-ethylbenzene is a yellow, oily liquid that has a pungent odor. Its boiling point is 191°C, and its melting point is -46°C. The compound is soluble in organic solvents such as ethanol, acetone, and chloroform. Its molecular formula is C8H9N3, and its molar mass is 147.18 g/mol.科学研究应用

缓蚀性能:一项研究合成了一系列由 1-叠氮甲基-4-乙基苯和其他叠氮甲基苯衍生的 1,2,3-三唑衍生物。这些化合物对钢的酸性腐蚀表现出潜在的抑制活性。这意味着 1-叠氮-4-乙基苯衍生物可用于开发缓蚀剂 (Negrón-Silva 等人,2013)。

烃氧化:另一个研究领域是烃类氧化。乙苯脱氢酶是一种钼/铁-硫/血红素酶,对一系列乙苯类似物表现出活性,包括 1-叠氮-4-乙基苯。该酶在非活化烃类(如乙苯)的厌氧氧化中至关重要,表明在烃类降解的环境生物技术中有潜在应用 (Szaleniec 等人,2007;Kniemeyer 和 Heider,2001)。

合成化学和材料科学:在合成化学领域,1-叠氮-4-乙基苯参与创造具有材料科学潜在应用的新化合物。例如,合成具有侧基羧酸侧基的新型聚合物涉及使用叠氮羧酸,包括可能与 1-叠氮-4-乙基苯相关的芳香变体 (Thomsen、Malmström 和 Hvilsted,2006)。

光降解研究:对叠氮化合物(包括 3-叠氮-4,6-二氟苯甲酸乙酯)的光降解研究提供了 1-叠氮-4-乙基苯在类似条件下的行为见解。这些研究对于了解叠氮化合物在不同环境中的稳定性和分解至关重要 (Sydnes 等人,2009)。

高能材料研究:该化合物还在高能材料的背景下进行了研究。已经对全取代多硝基苯衍生物进行了研究,其中包括 1-叠氮-4-乙基苯在内的叠氮衍生物可能是合成新高能材料的潜在候选物 (Yang 等人,2018)。

作用机制

Target of Action

Organic azides, such as 1-azido-4-ethylbenzene, are known to be versatile in their applications, particularly in the synthesis of various heterocyclic systems .

Mode of Action

The mode of action of 1-Azido-4-ethylbenzene involves its interaction with other organic compounds under various conditions, including thermal, catalyzed, or non-catalyzed reaction conditions . The azido group in 1-Azido-4-ethylbenzene plays a crucial role in these chemical reactions .

Biochemical Pathways

The biochemical pathways affected by 1-Azido-4-ethylbenzene are primarily related to the synthesis of various heterocycles . These pathways involve several reactions, including one-pot domino reactions, nucleophilic additions, cycloaddition reactions, and C-H amination .

Result of Action

The result of the action of 1-Azido-4-ethylbenzene is the formation of various heterocyclic systems . These systems are formed through a series of chemical reactions, including intermolecular or intramolecular reactions under different conditions .

Action Environment

The action of 1-Azido-4-ethylbenzene is influenced by several environmental factors, including the presence of other organic compounds and the conditions under which the reactions occur . These conditions can include temperature and the presence or absence of a catalyst .

属性

IUPAC Name |

1-azido-4-ethylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-2-7-3-5-8(6-4-7)10-11-9/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNVPEYWUNMHOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2965371.png)

![4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2965374.png)

![2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2965375.png)

![2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2965383.png)

![5-[(4-Benzylpiperidin-1-yl)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B2965385.png)